molecular formula C10H11ClN4 B1485419 [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 2098114-23-7

[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1485419
CAS RN: 2098114-23-7
M. Wt: 222.67 g/mol
InChI Key: FXZFOESXXJQKBM-UHFFFAOYSA-N
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Description

The compound “[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine” is a derivative of 1H-1,2,3-triazole, which is a heterocyclic compound. The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms, two nitrogen atoms, and one nitrogen atom at the 1-position. This ring is substituted at the 4-position with a methanamine group and at the 1-position with a 4-chloro-3-methylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing 1,2,3-triazoles. The 4-chloro-3-methylphenyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, along with the attached methanamine and 4-chloro-3-methylphenyl groups. The presence of these functional groups would likely impart certain chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring and the substituent groups. The 1,2,3-triazole ring is generally stable and resistant to hydrolysis and oxidation. The 4-chloro-3-methylphenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,3-triazole ring could contribute to its stability, while the 4-chloro-3-methylphenyl group could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Characterization

Compounds related to "[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine" have been synthesized through various chemical reactions, including 1,3-dipolar cycloaddition, showcasing their structural diversity and the applicability of different synthetic routes for their preparation. These compounds are characterized using techniques such as NMR spectroscopy, Elemental Analysis, and MS data to confirm their structure (Aouine, El Hallaoui, & Alami, 2014).

Antimicrobial Activities

A series of derivatives have demonstrated moderate to very good antibacterial and antifungal activities, highlighting their potential in the development of new antimicrobial agents. These findings suggest the structural moieties of these compounds contribute significantly to their antimicrobial efficacy (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).

Catalytic Activity and Material Science Applications

Some compounds exhibit catalytic activities and have been used as ligands in the synthesis of metal complexes, which are then applied in catalytic processes such as the hydrogenation of ketones and aldehydes. These studies not only extend the chemical utility of such compounds but also provide insights into designing more efficient catalysts for industrial applications (Roberto Sole et al., 2019).

Pharmacological Research

Research into the pharmacological applications of these compounds has identified potential leads for the development of novel drugs. For instance, studies on derivatives targeting the serotonin 5-HT1A receptor have revealed compounds with promising antidepressant-like activity, indicating a potential pathway for therapeutic development (J. Sniecikowska et al., 2019).

Future Directions

Given the wide range of biological activities exhibited by triazole derivatives, this compound could potentially be of interest in medicinal chemistry research. Further studies could explore its biological activity and potential applications .

properties

IUPAC Name

[1-(4-chloro-3-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-7-4-9(2-3-10(7)11)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZFOESXXJQKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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